

Application Notes and Protocols for Bprmu191 in Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bprmu191 is a novel small molecule modulator of the μ -opioid receptor (MOR). It exhibits a unique mechanism of action, acting as a positive allosteric modulator that confers G protein-biased agonist properties to morphinan antagonists, such as naloxone and naltrexone.[1][2][3] This combination results in MOR-dependent analgesia with a potential reduction in adverse effects commonly associated with conventional opioids, including gastrointestinal dysfunction and the development of tolerance and dependence.[1][2][3]

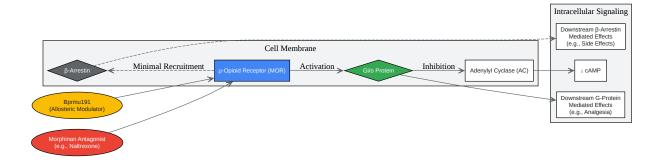
These application notes provide detailed protocols for utilizing **Bprmu191** in key cell-based assays to characterize its pharmacological profile. The assays described herein are designed to assess the G protein-biased signaling of **Bprmu191** in combination with MOR antagonists.

Mechanism of Action: G Protein-Biased Agonism

Bprmu191 alone does not activate the μ -opioid receptor. Its modulatory effect is observed in the presence of a morphinan antagonist. By binding to an allosteric site on the MOR, **Bprmu191** induces a conformational change in the receptor that allows the antagonist to engage the G protein signaling pathway, specifically the Gi/o pathway, while having a minimal effect on the β-arrestin recruitment pathway. This G protein bias is a key area of investigation for the development of safer opioid analgesics.



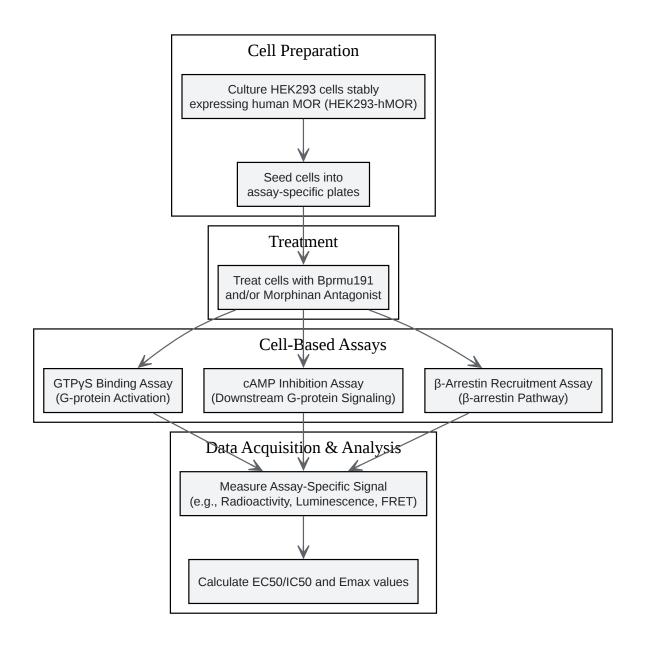
Mandatory Visualizations



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Caption: Signaling pathway of **Bprmu191** in conjunction with a morphinan antagonist at the μ -opioid receptor.





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References

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